molecular formula C21H21N3O2S B2777186 3-(4-ethoxyphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 536710-27-7

3-(4-ethoxyphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2777186
CAS No.: 536710-27-7
M. Wt: 379.48
InChI Key: DVKHOMCEFCMSCY-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a nitrogen-containing heterocyclic compound featuring a pyrimidoindole core substituted with a 4-ethoxyphenyl group at position 3 and a propylsulfanyl moiety at position 2.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-3-13-27-21-23-18-16-7-5-6-8-17(16)22-19(18)20(25)24(21)14-9-11-15(12-10-14)26-4-2/h5-12,22H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKHOMCEFCMSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OCC)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of 4-ethoxybenzaldehyde with a suitable indole derivative, followed by cyclization and functional group modifications to introduce the propylsulfanyl group . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that minimize the number of steps and maximize the overall yield. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis . Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as an anti-cancer agent. Research indicates that derivatives of pyrimido[5,4-b]indole structures exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds similar to 3-(4-ethoxyphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one have demonstrated the ability to induce apoptosis in cancer cells through multiple pathways.

Anti-inflammatory Properties

Recent studies have also highlighted the anti-inflammatory properties of 3-(4-ethoxyphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one. Its interaction with adenosine receptors has been explored as a potential therapeutic target for inflammatory diseases.

Case Studies

  • A study published in Nature Reviews indicated that compounds targeting A3 adenosine receptors can significantly reduce inflammation in models of rheumatoid arthritis and psoriasis. The relevance of 3-(4-ethoxyphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one in these contexts suggests its potential utility in developing new anti-inflammatory therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Research has shown that modifications to the ethoxy and propylsulfanyl groups can enhance biological activity and selectivity towards specific targets.

Modification Effect on Activity Target
Ethoxy group variationIncreased solubilityGeneral bioavailability
Propylsulfanyl substitutionEnhanced selectivityCancer cell receptors

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, potentially modulating their activity . The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Pyrimido[5,4-b]indole derivatives exhibit diverse biological activities modulated by substituents at positions 2 and 3. Below is a comparative analysis of key analogs:

Structural Modifications and Physicochemical Properties

Compound Name (CAS No.) R3 Substituent R2 Substituent Molecular Weight (g/mol) Key Properties Biological Activity (If Reported) Reference
Target Compound (536703-99-8) 4-ethoxyphenyl propylsulfanyl ~448.5* Moderate lipophilicity (XLogP3 ~4.2†) Not reported
CM858359 (536704-94-6) 4-methylphenyl propylsulfanyl ~434.5 Increased hydrophobicity (XLogP3 ~4.5) Not reported
CM858360 (536717-21-2) 4-nitrophenyl propylsulfanyl ~463.5 Electron-withdrawing nitro group Not reported
3-(4-chlorophenyl)-2-phenacylsulfanyl... (536715-50-1) 4-chlorophenyl phenacylsulfanyl 445.9 High steric bulk Not reported
Compound 7 () phenyl hydroxy, methyl 292.1 Polar (TPSA 90.8) TLR4 selective activity
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl... (537668-62-5) phenyl azepane-linked sulfanyl ~484.6 Enhanced solubility (TPSA 103) Not reported

*Estimated based on analogs; †Inferred from (similar substituents).

Key Observations:
  • R3 Substituents: Electron-donating groups (e.g., ethoxy, methyl) increase lipophilicity and may enhance blood-brain barrier penetration.
  • R2 Substituents: Propylsulfanyl balances hydrophobicity and steric demands. Phenacylsulfanyl () introduces bulk and ketone functionality, which may influence metabolic stability . Morpholinoethylthio () enhances solubility via the morpholine ring, a common pharmacokinetic enhancer .

Biological Activity

The compound 3-(4-ethoxyphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes a pyrimidine ring fused with an indole moiety, along with ethoxy and propylsulfanyl substituents. Its molecular formula is C18H21N5O3SC_{18}H_{21}N_5O_3S and it has a molecular weight of approximately 373.46 g/mol.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

  • Anticancer Activity : Research indicates that compounds similar to this pyrimido-indole structure exhibit significant anticancer properties. For example, derivatives have shown efficacy against several cancer cell lines, including lung (A549), colon (HT-29), and liver (SMMC-7721) cancers. The mechanism often involves inducing apoptosis through the inhibition of anti-apoptotic proteins and activation of pro-apoptotic pathways .
  • Antimicrobial Properties : The presence of the ethoxyphenyl group has been linked to enhanced antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways .
  • Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This could be particularly beneficial in conditions characterized by chronic inflammation .

Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of structurally related compounds on A549 cells. The results showed that compounds with similar pyrimido-indole frameworks exhibited IC50 values ranging from 150 µg/mL to 250 µg/mL, indicating moderate to strong anticancer activity. The most effective compound induced apoptosis via the intrinsic pathway, confirmed by increased caspase-3 activity and decreased Bcl-2 levels .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial potential of compounds featuring the propylsulfanyl group. Tests conducted against Pseudomonas aeruginosa revealed minimum inhibitory concentrations (MIC) as low as 62.5 µg/mL, demonstrating significant bactericidal activity. The mechanism was attributed to membrane disruption and interference with bacterial protein synthesis .

The biological activities of 3-(4-ethoxyphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can be attributed to several mechanisms:

  • Apoptosis Induction : By modulating key apoptotic proteins like Bcl-2 and caspases.
  • Membrane Disruption : Particularly in microbial cells, leading to cell death.
  • Cytokine Inhibition : Reducing inflammation through the downregulation of pro-inflammatory cytokines.

Data Summary

Biological ActivityMechanismReference
AnticancerApoptosis induction via Bcl-2 modulation
AntimicrobialMembrane disruption in bacteria
Anti-inflammatoryCytokine inhibition

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